molecular formula C21H25NO3 B2592534 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone CAS No. 1021218-50-7

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone

Cat. No.: B2592534
CAS No.: 1021218-50-7
M. Wt: 339.435
InChI Key: VXELKIKTXIAGJX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and hydroxyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the piperidine ring and hydroxyl groups requires specific reagents and conditions. For instance, the use of protecting groups may be necessary to ensure selective reactions at desired positions. Common reagents include phenylboronic acid, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl groups and piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks the piperidine ring, which may result in different biological activity.

    1-(2,4-Dihydroxy-3-(methylamino)phenyl)-2-phenylethanone: Contains a methylamino group instead of the piperidine ring.

Uniqueness

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone is unique due to the presence of the 4-methylpiperidin-1-yl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-9-11-22(12-10-15)14-18-19(23)8-7-17(21(18)25)20(24)13-16-5-3-2-4-6-16/h2-8,15,23,25H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELKIKTXIAGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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